(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Substitution: The chloro group in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds of this class have shown potential as antimicrobial, antifungal, and anticancer agents. Research is ongoing to explore their mechanisms of action and optimize their efficacy.
Medicine
In medicine, derivatives of imidazolidinones are being investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- (5Z)-5-(5-fluoro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- (5Z)-5-(5-methoxy-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
Uniqueness
The uniqueness of “(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one” lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group, for example, may enhance its antimicrobial activity compared to its bromo or fluoro analogs.
Properties
Molecular Formula |
C11H9ClN2O2S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c1-14-10(16)8(13-11(14)17)5-6-4-7(12)2-3-9(6)15/h2-5,15H,1H3,(H,13,17)/b8-5- |
InChI Key |
ZSQXGIKWIIFYHE-YVMONPNESA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Origin of Product |
United States |
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